![molecular formula C8H11ClN2 B1404033 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride CAS No. 1187930-42-2](/img/structure/B1404033.png)
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride
説明
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride is a chemical compound with the IUPAC name 6,7-dihydro-5H-cyclopenta [b]pyridin-7-amine hydrochloride . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta [b]pyridine structure .Molecular Structure Analysis
The molecular structure of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride was studied by X-ray structural analysis . The structure of a number of heterocycles obtained on their basis was also studied .Chemical Reactions Analysis
The chemical reactions involving 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride include direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues . This reaction was achieved using Mn (OTf) 2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride include a molecular weight of 119.16 g/mol . The compound has a boiling point of 278.1±40.0 °C and a density of 1.284±0.06 g/cm3 .科学的研究の応用
Application 1: Synthesis of Cefpirome
- Application Summary : This compound is a key intermediate in the synthesis of Cefpirome, a fourth-generation cephalosporin antibiotic .
- Methods of Application : The synthesis involves nucleophilic addition, acetylization, Vilsmeier cyclization reaction, and dechlorination using cyclopentanone and benzylamine as raw materials .
Application 2: Multicomponent Synthesis
- Application Summary : The compound is used in a novel multicomponent synthesis of cyclopenta[b]pyridine derivatives, which are important in various biological activities .
- Methods of Application : The synthesis involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
- Results : This method leads to the formation of structurally diverse cyclopenta[b]pyridine derivatives, showcasing the compound’s versatility in organic synthesis .
Application 3: Antibacterial Activity
- Application Summary : Derivatives of the compound are used in synthesizing novel thieno[2,3-d]pyrimidines with antibacterial properties .
- Methods of Application : The synthesis process involves the use of the compound as a precursor in the creation of thieno[2,3-d]pyrimidines .
- Results : The synthesized thieno[2,3-d]pyrimidines exhibit significant antibacterial activity, indicating the compound’s potential in developing new antibiotics .
Application 4: Biological Probes
- Application Summary : Cyclopenta[b]pyridine derivatives, synthesized using the compound, serve as fluorescent probes for biological studies .
- Methods of Application : The compound is involved in reactions that produce fluorescent cyclopenta[b]pyridine derivatives .
- Results : These derivatives are used as probes due to their fluorescence properties, aiding in the visualization of biological processes .
Application 5: Protein Kinase Inhibition
- Application Summary : The compound is a precursor in the synthesis of inhibitors for protein kinase FGFR1, which has implications in cancer therapy .
- Methods of Application : Synthesis of inhibitors involves the use of the compound in multicomponent reactions to produce the desired inhibitory molecules .
- Results : The resulting inhibitors show potential in disrupting protein kinase activity, which is crucial in the development of cancer treatments .
Application 6: Calcium Channel Antagonism
- Application Summary : Derivatives of the compound act as antagonists of calcium channels, which can be therapeutic in cardiovascular diseases .
- Methods of Application : The compound is used to synthesize specific derivatives that function as calcium channel blockers .
- Results : These derivatives have shown efficacy in modulating calcium channels, suggesting their use in treating heart conditions .
Application 7: Green Chemistry Synthesis
- Application Summary : This compound is utilized in the green synthesis of cyclopenta[b]pyridin-5-one analogues, which are important for their potential pharmacological activities .
- Methods of Application : The synthesis involves a manganese-catalyzed oxidation process that operates in water, using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at room temperature .
- Results : The process is noted for its high yield and excellent chemoselectivity, making it an environmentally friendly alternative to traditional synthesis methods .
Application 8: Ruthenium-Mediated Dual Catalytic Reactions
- Application Summary : The compound is used in ruthenium-mediated dual catalytic reactions of isoquinoline, which involves C-H activation and dearomatization to produce isoquinolone .
- Methods of Application : The process utilizes 2,3-Cyclopentenopyridine as a reactant/reagent for the catalytic reactions .
- Results : The outcome is the formation of isoquinolone, a compound with potential applications in pharmaceuticals and materials science .
特性
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-7-4-3-6-2-1-5-10-8(6)7;/h1-2,5,7H,3-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMHTKKYRWAVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)N=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride | |
CAS RN |
1187930-42-2 | |
| Record name | 5H-Cyclopenta[b]pyridin-7-amine, 6,7-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



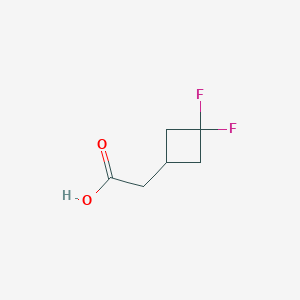
![Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1403954.png)
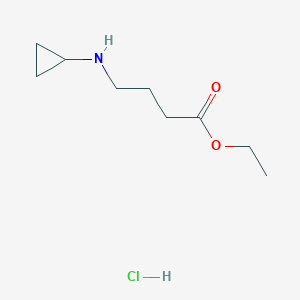
![2,7-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1403957.png)
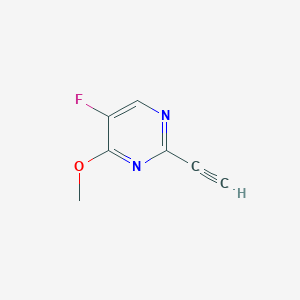
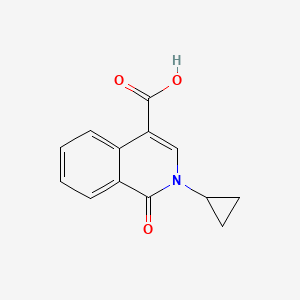
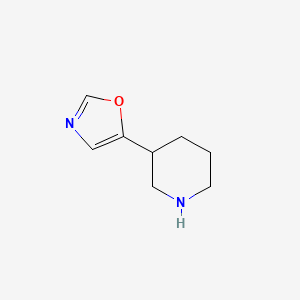
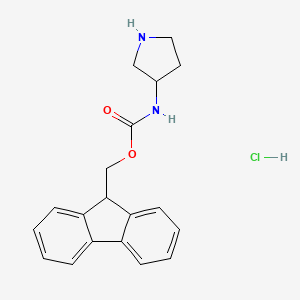
![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1403965.png)
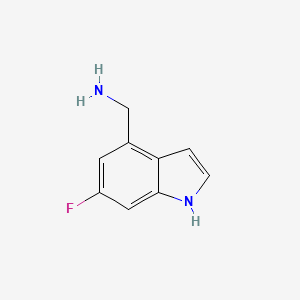
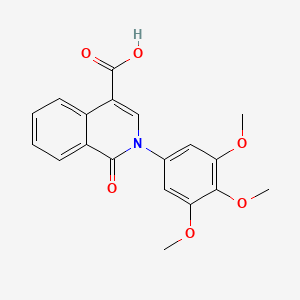
![methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1403968.png)
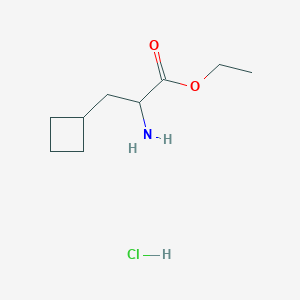
![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B1403973.png)